molecular formula C11H8Cl2N2O4 B13476867 2,4-Dichloro-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

2,4-Dichloro-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

Cat. No.: B13476867
M. Wt: 303.09 g/mol
InChI Key: VJZHSTVYLQNLJL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two chlorine atoms and a diazinan-1-yl group attached to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a benzoic acid derivative followed by the introduction of the diazinan-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C11H8Cl2N2O4

Molecular Weight

303.09 g/mol

IUPAC Name

2,4-dichloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C11H8Cl2N2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19)

InChI Key

VJZHSTVYLQNLJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

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